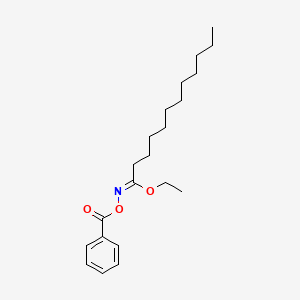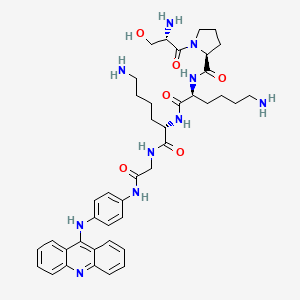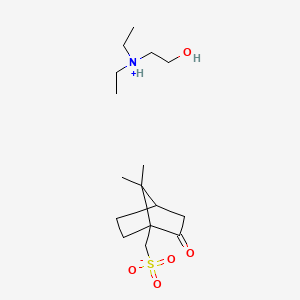![molecular formula C21H22N4O4 B12686955 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol CAS No. 74839-42-2](/img/structure/B12686955.png)
5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol is a synthetic organic compound known for its vibrant color properties. It is often used in dye and pigment industries due to its stability and intense coloration. The compound’s structure includes a naphthol core, which is a common feature in many dyes, and it is modified with various functional groups to enhance its properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methyl-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol in an alkaline medium. This step forms the azo bond, which is responsible for the compound’s color.
Alkylation: The final step involves the alkylation of the amino group with 3-methoxypropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives, which may alter its color properties.
Reduction: Reduction reactions, often using agents like sodium dithionite, can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthol derivatives.
Aplicaciones Científicas De Investigación
5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo bond, which can interact with various substrates. In biological systems, it may bind to proteins or nucleic acids, altering their function. The exact molecular targets and pathways can vary depending on the specific application, but the compound’s ability to form stable complexes with metal ions is a key feature.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(3-Methoxypropyl)amino]-8-[(2-methylphenyl)azo]-1-naphthol
- 5-[(3-Methoxypropyl)amino]-8-[(4-nitrophenyl)azo]-1-naphthol
- 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-chlorophenyl)azo]-1-naphthol
Uniqueness
Compared to similar compounds, 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol is unique due to the presence of both the methoxypropyl and nitrophenyl groups. These functional groups enhance its solubility and stability, making it particularly useful in applications requiring long-lasting and vibrant colors.
Propiedades
Número CAS |
74839-42-2 |
|---|---|
Fórmula molecular |
C21H22N4O4 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
5-(3-methoxypropylamino)-8-[(2-methyl-4-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C21H22N4O4/c1-14-13-15(25(27)28)7-8-17(14)23-24-19-10-9-18(22-11-4-12-29-2)16-5-3-6-20(26)21(16)19/h3,5-10,13,22,26H,4,11-12H2,1-2H3 |
Clave InChI |
WLOUFSLGZBXYCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C3C(=C(C=C2)NCCCOC)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


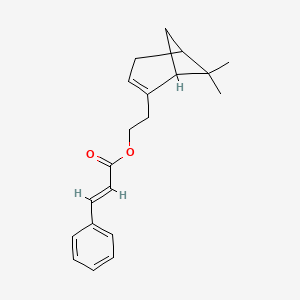
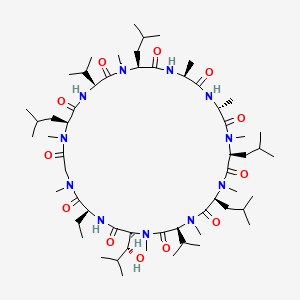
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
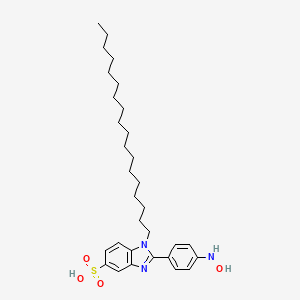

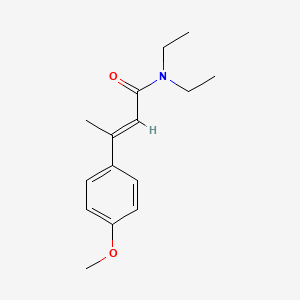
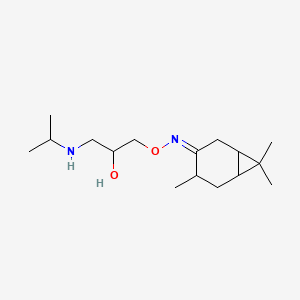
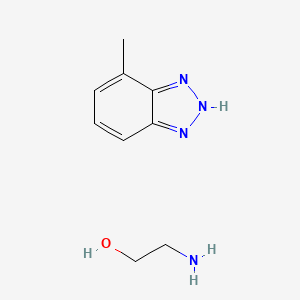
![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
